2-Chloro-4-methyl-3-heptanone
Description
Significance of α-Halogenated Ketones in Organic Synthesis
The presence of a halogen atom at the α-position to a carbonyl group makes α-halogenated ketones valuable intermediates in a wide array of chemical transformations. mdpi.com They are key precursors in the synthesis of numerous industrially relevant compounds, including pharmaceuticals. mdpi.com The reactivity of the carbon-halogen bond and the electrophilicity of the carbonyl carbon allow for a diverse range of reactions, such as nucleophilic substitution, elimination, and rearrangement reactions like the Favorskii rearrangement. arkat-usa.org
The synthesis of α-chloroketones is a primary focus within this area. arkat-usa.org Direct chlorination of ketones using reagents like chlorine or sulfuryl chloride is a common method, though it can sometimes lead to polychlorination or unwanted side reactions, particularly with activated aromatic substrates. arkat-usa.org To address these challenges, a variety of alternative chlorinating agents and methods have been developed, including the use of trichloromethanesulfonyl chloride, N-chlorosuccinimide, and ceric ammonium (B1175870) nitrate (B79036) with acetyl chloride. arkat-usa.orgorganic-chemistry.org These methods often offer milder reaction conditions, improved yields, and greater chemo- and regioselectivity. arkat-usa.orgorganic-chemistry.org
Contextualization of 2-Chloro-4-methyl-3-heptanone within Branched-Chain Ketone Chemistry
The compound this compound belongs to the broader category of branched-chain ketones. The branching in the carbon chain significantly influences the chemical and physical properties of the ketone, including its boiling point, solubility, and reactivity, compared to its straight-chain counterparts. ontosight.ai Branched-chain ketones are utilized in various applications, serving as intermediates in the synthesis of more complex organic molecules. ontosight.ai
The chemistry of branched-chain ketones involves various synthetic strategies. For instance, the Grignard reaction is a common method for synthesizing branched-chain alcohols, which can then be oxidized to the corresponding ketones. rug.nlsmolecule.com The Claisen acylation of methyl ketones with branched-chain aliphatic esters is another synthetic route. acs.org The specific positioning of the chloro and methyl groups in this compound presents unique stereochemical considerations and potential for asymmetric synthesis. researchgate.net
Objectives and Scope of Academic Inquiry into this compound
Academic inquiry into this compound is primarily driven by its potential as a synthetic intermediate. Research efforts are directed towards developing efficient and stereoselective synthetic routes to this and related α-chlorinated branched-chain ketones. Understanding the reactivity of this molecule is crucial for its application in the synthesis of more complex target molecules.
The study of its physical and chemical properties, including spectroscopic data, is essential for its characterization and for predicting its behavior in chemical reactions. While specific research on this compound itself is not extensively documented in publicly available literature, the principles governing the synthesis and reactivity of α-chlorinated and branched-chain ketones provide a framework for its investigation. arkat-usa.orgorganic-chemistry.orgacs.org The exploration of its synthesis and potential transformations contributes to the broader understanding of organic reaction mechanisms and synthetic methodology.
Chemical and Physical Properties of this compound
The following table summarizes some of the key computed chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H15ClO | nih.govchemspider.com |
| Molecular Weight | 162.66 g/mol | nih.gov |
| IUPAC Name | 2-chloro-4-methylheptan-3-one | nih.gov |
| SMILES | CCCC(C)C(=O)C(C)Cl | nih.gov |
| InChIKey | POXXCODYLPKXCM-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2-chloro-4-methylheptan-3-one |
InChI |
InChI=1S/C8H15ClO/c1-4-5-6(2)8(10)7(3)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
POXXCODYLPKXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)C(C)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4 Methyl 3 Heptanone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The primary disconnection for 2-Chloro-4-methyl-3-heptanone is the carbon-chlorine bond at the α-position to the carbonyl group. This leads to the precursor ketone, 4-methyl-3-heptanone (B36217). This disconnection is strategically sound as numerous methods exist for the α-halogenation of ketones.
A further disconnection of 4-methyl-3-heptanone can be envisioned through a Grignard-type reaction. Cleavage of the C3-C4 bond suggests a reaction between an ethyl Grignard reagent and 4-methylpentanoyl chloride, or alternatively, a propyl Grignard reagent and 2-methylbutanal followed by oxidation. A more common and practical disconnection involves the C4-C5 bond, pointing to the reaction of a sec-butyl Grignard reagent with propanal, followed by oxidation of the resulting secondary alcohol, 4-methyl-3-heptanol (B77350). The synthesis of 4-methyl-3-heptanol and its subsequent oxidation to 4-methyl-3-heptanone is a well-established procedure. researchgate.netnih.gov
Classical and Modern Halogenation Approaches for α-Chloroketones
Once the precursor ketone, 4-methyl-3-heptanone, is obtained, the crucial step is the selective introduction of a chlorine atom at the α-position. Various methods have been developed for this transformation, ranging from classical acid- and base-promoted halogenations to more sophisticated organocatalytic and transition metal-catalyzed approaches.
Acid-Catalyzed Direct α-Chlorination
Acid-catalyzed α-chlorination of ketones proceeds through an enol intermediate. The reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a protic acid catalyst like hydrochloric acid (HCl) or acetic acid. The mechanism involves the protonation of the carbonyl oxygen, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic chlorine source, leading to the formation of the α-chloroketone and regeneration of the acid catalyst. A key advantage of the acid-catalyzed method is that it generally leads to mono-halogenation, as the introduction of an electron-withdrawing chlorine atom deactivates the carbonyl group towards further protonation and subsequent enolization.
| Chlorinating Agent | Catalyst | Solvent | Typical Conditions |
| Chlorine (Cl₂) | HCl | Acetic Acid | Room temperature |
| Sulfuryl chloride (SO₂Cl₂) | - | Dichloromethane (B109758) | Room temperature |
| N-Chlorosuccinimide (NCS) | p-TsOH | Acetonitrile (B52724) | Reflux |
Base-Promoted α-Chlorination
In contrast to the acid-catalyzed method, base-promoted α-chlorination involves the formation of an enolate intermediate. A base, such as a hydroxide (B78521) or an alkoxide, removes a proton from the α-carbon to generate the nucleophilic enolate. The enolate then attacks the electrophilic chlorine source. A significant drawback of this method is the propensity for polyhalogenation. The introduction of the first chlorine atom increases the acidity of the remaining α-protons due to the inductive effect, making subsequent deprotonation and halogenation more favorable. This can lead to a mixture of mono-, di-, and tri-chlorinated products. Therefore, careful control of stoichiometry and reaction conditions is crucial to achieve selective monochlorination.
| Chlorinating Agent | Base | Solvent | Typical Conditions |
| Sodium hypochlorite (B82951) (NaOCl) | NaOH | Water/Dioxane | 0 °C to room temperature |
| N-Chlorosuccinimide (NCS) | NaOEt | Ethanol | Room temperature |
| Trichloroisocyanuric acid (TCCA) | Et₃N | Dichloromethane | 0 °C to room temperature |
Organocatalytic Enantioselective Chlorination Strategies
The development of organocatalysis has provided powerful tools for the asymmetric synthesis of α-chloroketones, enabling the preparation of enantioenriched products. These methods often employ chiral amines or their derivatives as catalysts.
One prominent strategy involves the use of chiral secondary amines, such as proline and its derivatives, to form a chiral enamine intermediate with the ketone. This enamine then reacts with an electrophilic chlorine source, with the stereochemistry of the product being directed by the chiral catalyst.
Cinchona alkaloids and their derivatives have also emerged as highly effective catalysts for enantioselective α-chlorination reactions. researchgate.netnih.govorganic-chemistry.org These catalysts can activate the substrate and the chlorinating agent through hydrogen bonding and other non-covalent interactions, creating a chiral environment that favors the formation of one enantiomer over the other.
| Catalyst | Chlorinating Agent | Typical Enantiomeric Excess (ee) |
| L-Proline | N-Chlorosuccinimide (NCS) | Up to 99% |
| Cinchonidine derivative | 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dienone | Up to 97% |
| (S)-2-(Trifluoromethyl)pyrrolidine | N-Chlorosuccinimide (NCS) | Up to 95% |
Transition Metal-Catalyzed Syntheses of α-Chloroketones
Transition metal catalysis offers alternative and often highly selective pathways for the synthesis of α-chloroketones. These methods can proceed through different mechanisms compared to classical approaches and can provide access to products with high chemo- and regioselectivity.
Palladium catalysis has been extensively explored for the α-functionalization of ketones, primarily through the formation of palladium enolates. While α-arylation and α-alkylation are more common, palladium-catalyzed α-chlorination is also a viable strategy. The general catalytic cycle is thought to involve the formation of a palladium(II) enolate from the ketone and a palladium(II) precursor. This enolate can then react with an electrophilic chlorine source. Alternatively, oxidative addition of an α-chloroketone to a palladium(0) complex can be a step in various cross-coupling reactions, suggesting that the reverse reductive elimination to form the C-Cl bond is a feasible process under appropriate conditions.
A plausible mechanism for the direct α-chlorination of a ketone involves the coordination of the ketone to a Pd(II) center, followed by deprotonation to form a palladium enolate. This nucleophilic enolate then attacks a chlorine source, such as copper(II) chloride or N-chlorosuccinimide, to afford the α-chloroketone and regenerate the active palladium catalyst. The choice of ligands on the palladium center is crucial for modulating the reactivity and selectivity of the catalyst.
| Palladium Source | Ligand | Chlorinating Agent | Base |
| Pd(OAc)₂ | PPh₃ | CuCl₂ | NaOAc |
| [Pd(allyl)Cl]₂ | BINAP | NCS | K₂CO₃ |
| PdCl₂(MeCN)₂ | dppf | CCl₄ | Et₃N |
Copper and Iron Catalysis in Haloketone Synthesis
The use of transition metals like copper and iron provides effective catalytic pathways for the synthesis of α-haloketones. These methods often involve the reaction of enol or enolate precursors with a halogen source, facilitated by the metal catalyst.
One established method involves the reaction of silyl (B83357) enol ethers with copper(II) chloride (CuCl₂) or iron(III) chloride (FeCl₃). acs.org This approach allows for the direct α-chlorination of a ketone scaffold. For a precursor like 4-methyl-3-heptanone, it would first be converted to its corresponding silyl enol ether. Subsequent reaction with CuCl₂ in a solvent like dimethylformamide (DMF) would yield the desired this compound. Iron(III) chloride in acetonitrile is also effective for this transformation. acs.org These reactions are generally high-yielding and proceed under mild conditions.
While some co-catalyzed systems using iron and copper are geared towards producing esters from alkyl bromides, their role in radical-based transformations is well-documented. researchgate.net In the context of α-haloketone synthesis, copper catalysts, in particular, can modulate radical generation in photocatalytic systems, which is discussed in a later section. nih.gov
Table 1: Synthesis of α-Chloroketones using Copper(II) and Iron(III) Chlorides
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Silyl enol ether of Cyclohexanone | CuCl₂ | DMF | 89 | acs.org |
| Silyl enol ether of Cycloheptanone | CuCl₂ | DMF | 85 | acs.org |
| Silyl enol ether of 2-Heptanone | FeCl₃ | Acetonitrile | 88 | acs.org |
| Silyl enol ether of Cyclohexanone | FeCl₃ | Acetonitrile | 91 | acs.org |
Electrochemical Synthesis of α-Chloroketones
Electrochemical methods offer a sustainable and reagent-efficient alternative for the synthesis of chlorinated ketones. These techniques typically involve the anodic oxidation of a chlorine source to generate a reactive chlorine species that then halogenates the substrate.
A notable application is the electrochemical oxydihalogenation of alkynes to produce α,α-dihaloketones. nih.gov While this specific outcome is a di-halogenated product, the underlying principle is adaptable. In such a system, an alkyne is subjected to electrolysis in an undivided cell using a platinum or carbon anode and a nickel cathode. nih.gov Readily available chlorinated solvents like chloroform (B151607) (CHCl₃) or dichloromethane (CH₂Cl₂) can serve as the halogen source. nih.gov Another approach utilizes seawater directly as both the chlorine source and electrolyte, showcasing a highly sustainable strategy. nih.gov The mechanism involves the anodic generation of chlorine radicals (Cl•), which then participate in the oxydichlorination of the alkyne. nih.govnih.gov For the synthesis of a mono-chlorinated ketone like this compound, this approach would require careful control of stoichiometry and reaction conditions to prevent over-halogenation, potentially starting from the corresponding ketone rather than an alkyne.
Table 2: Electrochemical Oxydihalogenation of Alkynes
| Alkyne Substrate | Halogen Source | Electrolyte | Yield of α,α-dihaloketone (%) | Reference |
|---|---|---|---|---|
| 1-Phenyl-1-propyne | CH₂Cl₂ | n-Bu₄NBF₄ | 85 | nih.gov |
| Diphenylacetylene | CHCl₃ | n-Bu₄NBF₄ | 92 | nih.gov |
| 1-Ethynylbenzene | Seawater | Seawater | 81 | nih.gov |
Photocatalytic Methods for Chlorinated Ketones
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. The synthesis of α-haloketones via photocatalytic oxidative halogenation of olefins is a prime example. nih.govacs.org
In this methodology, an olefin precursor is reacted with a halogen source, such as nickel(II) chloride (NiCl₂), in the presence of a photocatalyst under visible-light irradiation and an air atmosphere. nih.gov A highly effective catalyst system is copper-modified graphitic carbon nitride (Cu-C₃N₄). acs.org The proposed mechanism involves the photocatalyst absorbing light, which generates electron-hole pairs. The photogenerated holes oxidize chloride ions from the halogen source to create chlorine radicals (•Cl). nih.gov Concurrently, electrons reduce molecular oxygen to form superoxide (B77818) radicals (•OOH). These radical species then react with the olefin to produce the target α-chloroketone. nih.gov The copper cocatalyst plays a crucial role in optimizing the generation of the necessary radical species, thereby enhancing selectivity for the desired product. nih.govacs.org This method is noted for its high stability and versatility. nih.gov
Table 3: Photocatalytic Synthesis of α-Chloroketones from Olefins
| Olefin Substrate | Photocatalyst | Halogen Source | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene | Cu-C₃N₄ | NiCl₂ | 95 | nih.gov |
| 4-Chlorostyrene | Cu-C₃N₄ | NiCl₂ | 99 | nih.gov |
| 4-Methylstyrene | Cu-C₃N₄ | NiCl₂ | 85 | nih.gov |
Alternative Synthetic Routes to this compound Scaffolds
Conversion of Halohydrins
Halohydrins are valuable intermediates that are structurally related to α-haloketones. The synthesis of this compound can be envisaged through the oxidation of its corresponding halohydrin, 2-chloro-4-methyl-3-heptanol. This precursor could be prepared by the reduction of the target α-chloroketone itself, a process useful for obtaining specific stereoisomers if a stereoselective reducing agent is used. google.com
Alternatively, direct conversion of halohydrins to ketones has been demonstrated. mdma.ch For instance, bromohydrins can be converted to the corresponding ketones upon irradiation with UV light (254 nm) in a solvent like benzene (B151609) or toluene, often in the presence of an acid catalyst such as p-toluenesulfonic acid. mdma.ch This photochemical process provides a direct route from a halohydrin to a ketone, representing a key transformation in the synthesis of such scaffolds. mdma.ch
Addition of Halomethyllithium Carbenoids to Amides
A highly efficient and chemoselective route to α-haloketones involves the addition of halomethyllithium carbenoids (LiCH₂X) to Weinreb amides (N-methoxy-N-methylamides). organic-chemistry.orgnih.gov This method is particularly advantageous because the intermediate formed from the Weinreb amide is exceptionally stable at low temperatures (e.g., -78 °C). organic-chemistry.orgresearchgate.net This stability prevents a second addition of the carbenoid, which is a common side reaction when using other esters that leads to the formation of carbinols. nih.gov
The synthesis would begin with the preparation of the Weinreb amide of 4-methylheptanoic acid. Reaction of this amide with chloromethyllithium (generated in situ from di-chloromethane and a strong base like methyllithium) at -78 °C would directly afford this compound in high yield. organic-chemistry.org The method shows broad applicability and tolerance for various functional groups. organic-chemistry.org
Table 4: Synthesis of α-Haloketones via Addition of Carbenoids to Weinreb Amides
| Weinreb Amide Substrate | Carbenoid | Yield (%) | Reference |
|---|---|---|---|
| N-methoxy-N-methylcinnamamide | LiCH₂Cl | 96 | organic-chemistry.org |
| N-methoxy-N,4-dimethylbenzamide | LiCH₂Cl | 91 | organic-chemistry.org |
| N-methoxy-N-methyl-2-thiophenecarboxamide | LiCH₂Cl | 85 | organic-chemistry.org |
Friedel-Crafts Acylation Approaches (contextual)
The Friedel-Crafts acylation is a cornerstone of organic chemistry for the synthesis of ketones. youtube.comorganic-chemistry.org The reaction involves the treatment of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.commasterorganicchemistry.com The Lewis acid activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This highly electrophilic species is then attacked by the electron-rich aromatic ring, and subsequent deprotonation restores aromaticity and yields the aryl ketone. wikipedia.org
It is crucial to note that the Friedel-Crafts acylation is fundamentally a method for the synthesis of aromatic ketones via electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org As such, it is not directly applicable to the synthesis of an aliphatic, non-aromatic compound like this compound. The reaction requires an aromatic substrate (e.g., benzene, toluene) to proceed. This method is included for contextual understanding as a major ketone synthesis pathway, but it would not be a viable direct route for the target molecule.
Continuous Flow Synthesis of α-Chloroketones
Continuous flow chemistry has emerged as a powerful technology for the synthesis of α-chloroketones, offering substantial advantages over traditional batch processing. This methodology involves pumping reactants through a network of tubes or microreactors, where mixing and reaction occur. The precise control over reaction parameters such as temperature, pressure, and residence time leads to improved product yields, higher selectivity, and enhanced safety. nih.gov
One of the primary safety benefits of continuous flow synthesis is the ability to handle hazardous reagents and intermediates in small volumes at any given time. nih.gov For instance, the in-situ generation and immediate consumption of toxic and explosive reagents like diazomethane (B1218177) (used in some multi-step syntheses of α-chloroketones from amino acids) or elemental chlorine significantly mitigates the risks associated with their storage and handling. arkat-usa.org A continuous flow setup for generating chlorine gas from the reaction of NaOCl and HCl allows for its safe use as a chlorinating agent, as it is produced on-demand and immediately introduced into the reaction stream. organic-chemistry.org
The superior heat and mass transfer in flow reactors allows for the rapid execution of highly exothermic reactions under controlled conditions, minimizing the formation of byproducts that are often observed in batch reactions due to localized temperature spikes. organic-chemistry.org This precise control results in a higher quality product and simplifies purification processes. nih.govgctlc.org Furthermore, flow processes can be scaled up by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which can be more efficient than redesigning and revalidating large-scale batch reactors. organic-chemistry.org
Recent research has demonstrated novel and practical strategies for accessing α-chloroketones under continuous flow conditions. One such method involves the reaction of esters with transiently generated chloromethyllithium, achieving high yields (up to 99%) and remarkable throughput (~10.6 g/h) with reaction times of less than five seconds. acs.orgresearchgate.net
| Methodology | Reagents | Key Advantages | Typical Yields | Reaction Time | Reference |
|---|---|---|---|---|---|
| Chloromethylation of Esters | Esters, Chloromethyllithium | Fast reaction, high throughput, high chemoselectivity | Up to 99% | <5 seconds | acs.org |
| From N-protected Amino Acids | N-protected amino acids, in-situ generated Diazomethane, HCl | Enhanced safety by avoiding diazomethane handling, scalable | High | ~10 minutes for halogenation step | arkat-usa.org |
| Photochemical Chlorination | Ketone, in-situ generated Chlorine (NaOCl + HCl) | High efficiency, safer handling of chlorine | 80-99% | 10-15 minutes | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and related α-chloroketones aims to reduce the environmental impact of chemical processes. yale.edusigmaaldrich.com This involves designing reactions that are more efficient, use safer materials, and generate less waste.
Catalysis: A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. acs.org Catalytic methods reduce waste as the catalyst can, in principle, be used in small amounts and recycled. For the α-chlorination of ketones, various catalytic systems have been developed. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used in catalytic amounts to facilitate the chlorination of ketones with acetyl chloride, offering high chemo- and regioselectivity under mild conditions. arkat-usa.org Chiral thiourea (B124793) catalysts have also been employed for the enantioselective α-chlorination of ketones. acs.orgnih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional methods using reagents like sulfuryl chloride (SO₂Cl₂) have poor atom economy, as the SO₂ and a second chloride ion become waste. In contrast, methods that utilize greener chlorine sources demonstrate improved atom economy. A notable example is the use of sodium chloride (NaCl) as the chlorine source in a catalytic enantioselective process, where the chlorine atom is directly incorporated into the ketone. acs.orgnih.gov This approach is particularly attractive as it can utilize inexpensive and abundant sources like aqueous NaCl solution or even seawater. nih.gov
Use of Safer Solvents and Reagents: A significant goal of green chemistry is to minimize or eliminate the use of hazardous substances. yale.edu This includes both solvents and reagents. Traditional α-chlorination often employs toxic chlorinated solvents. Ionic liquids (ILs), such as [bmim]BF₄, have been explored as environmentally benign reaction media due to their negligible vapor pressure, non-flammability, and high thermal stability. tandfonline.commdpi.com The use of safer chlorinating agents is also crucial. Instead of highly toxic and corrosive chlorine gas, reagents like iodobenzene (B50100) dichloride (PhICl₂), N-chlorosuccinimide (NCS), and p-toluenesulfonyl chloride have been successfully used for the α-chlorination of ketones, often under milder conditions. organic-chemistry.orgorganic-chemistry.orgpitt.edu
Energy Efficiency: Chemical processes should be designed to minimize energy requirements. gctlc.org Continuous flow processes often contribute to energy efficiency through superior heat transfer, which allows for faster reactions and reduces the time needed for heating or cooling. nexocode.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste from solvents and purification materials. The synthesis of α-chloroketone acetals directly from ketones using iodobenzene dichloride in a one-pot process is an excellent example of this principle. organic-chemistry.org
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Example/Benefit | Reference |
|---|---|---|---|---|
| Catalysis | Stoichiometric reagents (e.g., SO₂Cl₂) | Catalytic reagents (e.g., CAN, chiral thioureas) | Reduces waste, enables enantioselectivity. | arkat-usa.orgnih.gov |
| Atom Economy | Reagents with poor atom economy (e.g., sulfuryl chloride) | Reagents with high atom economy (e.g., NaCl) | Maximizes incorporation of reactant atoms into the product. | acs.orgnih.gov |
| Safer Solvents | Volatile organic solvents (e.g., chlorinated hydrocarbons) | Ionic Liquids (e.g., [bmim]BF₄), water | Reduces pollution and health hazards. ILs can be recycled. | tandfonline.commdpi.com |
| Safer Reagents | Toxic/corrosive Cl₂ gas | NCS, p-toluenesulfonyl chloride, PhICl₂ | Improves operational safety and reduces handling risks. | organic-chemistry.orgpitt.edu |
| Energy Efficiency | Prolonged heating in batch reactors | Continuous flow synthesis, microwave irradiation | Faster reactions, better heat transfer, lower energy consumption. | nih.govnexocode.com |
| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot synthesis procedures | Reduces solvent use and waste from purification steps. | organic-chemistry.org |
Reaction Mechanisms and Reactivity of 2 Chloro 4 Methyl 3 Heptanone
Nucleophilic Substitution Reactions at the α-Chlorocarbon
The carbon atom bearing the chlorine (the α-carbon) is an electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving group. The specific pathway of this substitution is dictated by several factors inherent to the molecule's structure and the reaction conditions.
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. The pathway taken by 2-Chloro-4-methyl-3-heptanone depends on the stability of intermediates and steric factors. masterorganicchemistry.com
SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org For an SN2 reaction to be efficient, the nucleophile must have unhindered access to the back side of the carbon-chlorine bond. masterorganicchemistry.com In this compound, the α-carbon is a secondary carbon, which is generally more sterically hindered than a primary carbon. pressbooks.pub The presence of an adjacent ethyl group and a methyl-substituted carbonyl group increases steric hindrance, which can slow down the rate of an SN2 reaction. masterorganicchemistry.com
SN1 Pathway : This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.orgksu.edu.sa The rate of an SN1 reaction is primarily dependent on the stability of the carbocation formed. masterorganicchemistry.com A secondary carbocation would be formed at the α-position of this compound. However, the powerful electron-withdrawing inductive effect of the adjacent carbonyl group would significantly destabilize this carbocation, making the SN1 pathway energetically unfavorable.
Given these factors, nucleophilic substitution at the α-carbon of this compound is more likely to proceed via an SN2 mechanism, despite being slowed by steric hindrance. The alternative SN1 pathway is strongly disfavored due to the electronic destabilization of the required carbocation intermediate.
| Factor | Impact on SN1 Pathway | Impact on SN2 Pathway | Favored Pathway for this compound |
| Substrate Structure | Secondary halide; carbocation formation possible. | Secondary halide; some steric hindrance present. | Ambiguous based on structure alone. |
| Carbocation Stability | Strongly destabilized by adjacent electron-withdrawing carbonyl group. | Not applicable (no carbocation intermediate). | SN2 |
| Steric Hindrance | Not a primary factor for the rate-determining step. | Hindered by adjacent ethyl and isopropyl-like groups, slowing the reaction. | SN1 (less hindered) |
| Overall Likelihood | Very Unlikely | Likely, but potentially slow | SN2 |
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemistry. dalalinstitute.comlibretexts.org For this compound, the most likely candidate for NGP is the carbonyl oxygen.
The oxygen atom, with its lone pairs of electrons, could potentially act as an internal nucleophile, attacking the adjacent α-chlorocarbon to displace the chloride ion. This would form a strained, three-membered cyclic oxonium ion intermediate. The external nucleophile would then attack this intermediate to open the ring and form the final product. While possible, the formation of such a high-energy, strained ring intermediate is generally not a highly favored pathway unless other factors promote it. The primary impact of the carbonyl group remains its strong electron-withdrawing effect, which influences the SN1/SN2 balance more significantly than its potential for NGP in this specific acyclic system. nih.gov
Carbonyl Group Reactivity and Transformations
The ketone functionality is a key site of reactivity, characterized by the polarized carbon-oxygen double bond.
The carbonyl carbon in this compound is electrophilic due to the high electronegativity of the oxygen atom. masterorganicchemistry.com This makes it a prime target for nucleophilic addition reactions. libretexts.org In this process, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
The rate of nucleophilic addition can be influenced by steric hindrance around the carbonyl group. In this compound, the carbonyl carbon is flanked by a chloromethyl group and a sec-butyl group, creating a moderately hindered environment that may affect the approach of bulky nucleophiles.
Like most ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org This equilibrium is catalyzed by either acid or base. libretexts.org
This compound is an unsymmetrical ketone and can form two different enolates upon deprotonation with a base:
Kinetic Enolate : Formed by removing the more accessible but less acidic proton. In this case, this would likely involve the proton at the C-4 position.
Thermodynamic Enolate : Formed by removing the more acidic proton to yield the more stable, more substituted double bond. bham.ac.uk The proton at the C-2 position is rendered more acidic by the electron-withdrawing inductive effect of the chlorine atom. However, the resulting enolate would be less substituted. The enolate formed by deprotonation at C-4 would be more substituted and thus more thermodynamically stable. bham.ac.ukwikipedia.org
These enolates are powerful nucleophiles, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com They can react with a variety of electrophiles at the α-carbon, making them crucial intermediates in carbon-carbon bond-forming reactions. libretexts.org
| Enolate Type | Position of Deprotonation | Controlling Factors | Resulting Enolate Stability |
| Kinetic | C-4 | Strong, bulky, non-nucleophilic base (e.g., LDA), low temperature, short reaction time. | Less substituted, formed faster. |
| Thermodynamic | C-4 | Weaker base, higher temperature, longer reaction time (allowing for equilibration). | More substituted, more stable. |
| Alternative | C-2 | The C-2 proton is acidified by the adjacent chlorine atom. | Less substituted double bond. |
Rearrangement Reactions Involving the α-Chloroketone Moiety (e.g., Favorskii Rearrangement)
The presence of a halogen on the α-carbon makes this compound a suitable substrate for the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction occurs when an α-haloketone with an abstractable α'-proton is treated with a base, such as a hydroxide (B78521) or alkoxide. adichemistry.com The reaction leads to the formation of a carboxylic acid derivative. researchgate.net
The generally accepted mechanism proceeds as follows:
A base abstracts an acidic proton from the α'-carbon (C-4) to form an enolate ion. adichemistry.com
The enolate then undergoes an intramolecular SN2 reaction, where the nucleophilic carbon attacks the α-carbon (C-2), displacing the chloride ion. wiley-vch.de
This step forms a highly strained bicyclic cyclopropanone intermediate. wikipedia.org
The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
The resulting tetrahedral intermediate collapses, and the three-membered ring opens. The ring opening occurs in a way that forms the more stable carbanion.
Protonation of the carbanion by the solvent yields the final rearranged product, typically a carboxylic acid, ester, or amide, depending on the base and solvent used. adichemistry.com
For this compound, this rearrangement would result in the formation of a derivative of 2,3-dimethylhexanoic acid.
Reductive Transformations of the Ketone and Halogen
The reduction of this compound can proceed via two main pathways: the reduction of the ketone functionality to a secondary alcohol and the reductive dehalogenation of the α-chloro group. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.
Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com In the case of this compound, treatment with NaBH₄ would be expected to yield 2-Chloro-4-methyl-3-heptanol. nih.gov This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. pressbooks.pub Under typical conditions, the chloro substituent remains intact.
Catalytic hydrogenation is another method for the reduction of ketones. drhazhan.com Depending on the catalyst and reaction conditions (e.g., pressure and temperature), both the ketone and the chloro group can be reduced. For instance, using a palladium on carbon (Pd/C) catalyst may lead to the formation of 4-methyl-3-heptanol (B77350), where both the carbonyl has been reduced to a hydroxyl group and the chlorine atom has been replaced by hydrogen. google.com More forcing conditions could potentially lead to the complete reduction of the carbonyl to a methylene group, yielding 2-chloro-4-methylheptane or 4-methylheptane if dehalogenation also occurs.
Reductive dehalogenation of α-halo ketones can also be achieved using various reagents, including zinc dust in acetic acid or radical-based reducing agents like tributyltin hydride (Bu₃SnH). acs.org These methods specifically target the carbon-halogen bond, leaving the ketone functionality untouched, to produce 4-methyl-3-heptanone (B36217).
Table 1: Potential Products of Reductive Transformations of this compound
| Starting Material | Reagent/Condition | Major Product(s) |
|---|---|---|
| This compound | NaBH₄, MeOH | 2-Chloro-4-methyl-3-heptanol |
| This compound | H₂, Pd/C | 4-methyl-3-heptanol |
| This compound | Zn, CH₃COOH | 4-methyl-3-heptanone |
Oxidative Reactions of this compound and Derivatives
Ketones are generally resistant to oxidation under mild conditions. However, α-halo ketones can undergo specific oxidative reactions. A notable oxidative transformation for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. wikipedia.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.org
For an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon groups. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In this compound, the two groups adjacent to the carbonyl are a chloromethyl group (-CH(Cl)CH₃) and a sec-butyl group (-CH(CH₃)CH₂CH₂CH₃). The sec-butyl group has a higher migratory aptitude than the chloromethyl group. Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the sec-butyl group, yielding sec-butyl 2-chloropropanoate.
Table 2: Predicted Products of Baeyer-Villiger Oxidation of this compound
| Starting Material | Reagent | Predicted Major Product |
|---|---|---|
| This compound | m-CPBA | sec-butyl 2-chloropropanoate |
Derivatives of this compound, such as the corresponding alcohol 2-Chloro-4-methyl-3-heptanol, can be oxidized back to the ketone using standard oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Stereo- and Regioselectivity in Reactions of this compound
The presence of a chiral center at the 4-position and the potential for creating a new chiral center at the 3-position upon reduction of the ketone makes the stereoselectivity of reactions involving this compound a significant consideration.
The reduction of the carbonyl group in this compound leads to the formation of a new stereocenter at the C-3 position. This results in the formation of diastereomers. For example, the reduction of (S)-2-Chloro-4-methyl-3-heptanone can produce both (2S, 3S, 4S)- and (2R, 3R, 4S)-2-Chloro-4-methyl-3-heptanol, as well as their other diastereomeric combinations depending on the stereochemistry of the starting material and the approach of the reducing agent. The facial selectivity of the hydride attack on the carbonyl carbon determines the stereochemical outcome. Steric hindrance around the carbonyl group will influence the direction of hydride attack, often leading to a preferential formation of one diastereomer over the other. mnstate.edu
Regioselectivity becomes important in reactions involving the enolate of this compound, such as in alkylation reactions. The ketone has two α-protons, one at the C-2 position and one at the C-4 position. The acidity of these protons is influenced by the electronic effects of the substituents. The chlorine atom at the C-2 position increases the acidity of the C-2 proton. Under thermodynamic control (e.g., using a weaker base like sodium ethoxide), the more substituted and thermodynamically more stable enolate is formed by deprotonation at the C-4 position. libretexts.org Conversely, under kinetic control (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), the less sterically hindered and kinetically favored enolate is formed by deprotonation at the C-2 position. libretexts.org Subsequent reaction with an electrophile, such as an alkyl halide, will then occur at the corresponding α-carbon.
Table 3: Regioselective Enolate Formation and Alkylation of this compound
| Condition | Base | Enolate Formed | Alkylation Product (with R-X) |
|---|---|---|---|
| Kinetic Control | LDA, -78°C | Less substituted (at C-2) | 2-Chloro-2-R-4-methyl-3-heptanone |
| Thermodynamic Control | NaOEt, 25°C | More substituted (at C-4) | 2-Chloro-4-R-4-methyl-3-heptanone |
Stereochemical Aspects of 2 Chloro 4 Methyl 3 Heptanone
Analysis of Chiral Centers and Potential Stereoisomers
2-Chloro-4-methyl-3-heptanone possesses two chiral centers, also known as stereocenters. A chiral center is typically a carbon atom that is bonded to four different groups. libretexts.orgyoutube.com In the case of this compound, these are located at the C2 and C4 positions of the heptane (B126788) chain.
C2 (the α-carbon): This carbon is bonded to a chlorine atom, a hydrogen atom, a methyl group (-CH3), and the 4-methyl-3-oxobutyl group. The presence of these four distinct substituents renders this center chiral.
C4 (the γ-carbon): This carbon is attached to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and the 2-chloro-3-oxopropyl group. As these four groups are different, the C4 position is also a chiral center.
The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule. libretexts.org For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are:
(2R, 4R)-2-Chloro-4-methyl-3-heptanone
(2S, 4S)-2-Chloro-4-methyl-3-heptanone
(2R, 4S)-2-Chloro-4-methyl-3-heptanone
(2S, 4R)-2-Chloro-4-methyl-3-heptanone
The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing of these stereoisomers (e.g., (2R, 4R) and (2R, 4S)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship to (2R, 4R) |
|---|---|---|---|
| (2R, 4R) | R | R | Identical |
| (2S, 4S) | S | S | Enantiomer |
| (2R, 4S) | R | S | Diastereomer |
| (2S, 4R) | S | R | Diastereomer |
Strategies for Diastereoselective Synthesis of this compound Derivatives
The diastereoselective synthesis of derivatives of this compound, particularly those involving the formation of a new stereocenter, is a significant challenge in organic synthesis. A common approach to introduce diastereoselectivity is through reactions such as the aldol (B89426) reaction, where a pre-existing chiral center influences the stereochemical outcome of a newly formed one. wikipedia.orgnih.gov
One of the most well-established models for predicting the stereochemical outcome of aldol reactions is the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state involving the enolate, the aldehyde, and the metal cation. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemistry of the product. harvard.edu For example, a Z-enolate generally leads to the syn-aldol product, while an E-enolate favors the formation of the anti-aldol product. youtube.com
In the context of synthesizing derivatives of this compound, one could envision the reaction of its enolate with an aldehyde. The stereochemistry at the C4 position would influence the facial selectivity of the incoming aldehyde, while the geometry of the enolate would determine the relative stereochemistry of the newly formed hydroxyl group and the existing methyl group at C4.
Furthermore, the use of chiral auxiliaries attached to the ketone can provide high levels of diastereoselectivity. These auxiliaries create a chiral environment that directs the approach of the incoming electrophile to one face of the enolate. Subsequent removal of the auxiliary reveals the desired diastereomer.
Enantioselective Approaches in Synthesis and Transformations
Achieving enantioselectivity in the synthesis of this compound and its transformations is crucial for accessing specific, optically pure stereoisomers. This can be accomplished through various catalytic methods, including organocatalysis and biocatalysis.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. beilstein-journals.orgrsc.org In the context of this compound, organocatalysts can be employed for the enantioselective α-chlorination of the parent ketone, 4-methyl-3-heptanone (B36217).
The mechanism of organocatalytic α-halogenation often involves the formation of a chiral enamine intermediate from the reaction of the ketone with a chiral secondary amine catalyst, such as a derivative of proline. organic-chemistry.orgnih.gov This enamine then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), from a sterically less hindered face, leading to the formation of the α-chloro ketone with a specific stereochemistry at the C2 position. The catalyst is then regenerated, completing the catalytic cycle.
| Aldehyde | Catalyst | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Octanal | Imidazolidinone | Perchlorinated quinone | 91 | 92 | organic-chemistry.org |
| Various Aldehydes | (S)-Pyrrolidine-thiourea | NCS | 91-99 | 85-95 | organic-chemistry.org |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov The stereoselective reduction of the carbonyl group of this compound to the corresponding alcohol, 2-Chloro-4-methyl-3-heptanol, can be achieved using whole-cell biocatalysts or isolated enzymes such as carbonyl reductases. researchgate.netnih.gov These biocatalysts can exhibit high levels of both diastereoselectivity and enantioselectivity, allowing for the synthesis of specific stereoisomers of the corresponding chlorohydrin.
The use of whole cells, such as those from Lactobacillus kefir or Acetobacter pasteurianus, can be advantageous as they contain the necessary cofactors (e.g., NADH or NADPH) and the cellular machinery for their regeneration. researchgate.netnih.gov Reductions of α-chloro-β-keto esters using baker's yeast (Saccharomyces cerevisiae) have also been extensively studied, with individual reductase enzymes showing the ability to produce different diastereomers with high optical purity. georgiasouthern.edunih.gov
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| Ethyl 4-chloroacetoacetate | Lactobacillus kefir | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97 | 99.5% ee | researchgate.net |
| 2-Octanone | Acetobacter pasteurianus GIM1.158 | (R)-2-Octanol | 95 | >99.9% ee | nih.gov |
| Various prochiral ketones | Plants and Microorganisms | Chiral alcohols | High | High optical purity | researchgate.net |
The stereochemical outcome of the biocatalytic reduction is determined by the specific enzyme used, which often follows predictable patterns such as Prelog's rule, although anti-Prelog reductions are also known. mdpi.com By selecting the appropriate biocatalyst, it is possible to selectively synthesize a desired stereoisomer of 2-Chloro-4-methyl-3-heptanol, which can then be used in further synthetic transformations.
Configurational Stability and Epimerization Processes
The configurational stability of the chiral centers in this compound is an important consideration, as epimerization can lead to a loss of stereochemical purity. Epimerization is the change in the configuration of one of several chiral centers in a molecule.
The α-proton at the C2 position of this compound is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. wikipedia.org Under basic conditions, this proton can be abstracted to form an enolate intermediate. youtube.com This enolate is planar, and subsequent reprotonation can occur from either face, leading to racemization or epimerization at the C2 center. The rate of this process is dependent on the strength of the base and the reaction conditions.
Under acidic conditions, epimerization can also occur through the formation of an enol intermediate. youtube.com The presence of an acid catalyst can facilitate the tautomerization of the ketone to its enol form, which is also planar at the C2-C3 double bond. Reversion to the keto form can then result in a mixture of stereoisomers at the C2 position. libretexts.org
The chiral center at the C4 position is generally more configurationally stable as the proton at this position is not activated by an adjacent carbonyl group. However, under harsh reaction conditions, epimerization at this center may also be possible, particularly if there are any reversible reactions that could temporarily break and reform the bonds at this center.
Advanced Analytical Methodologies for 2 Chloro 4 Methyl 3 Heptanone Characterization
Spectroscopic Techniques for Structural Elucidation (Methodology Focus)
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy MethodologiesNuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-methyl-3-heptanone (C₈H₁₅ClO), a suite of NMR experiments would be required for a complete structural assignment.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on each carbon. The chemical shift (δ) would be influenced by the adjacent carbonyl group and chlorine atom. For instance, the proton on the carbon bearing the chlorine (C2) would be significantly downfield. Spin-spin coupling patterns (e.g., doublets, triplets, quartets, multiplets) would reveal the connectivity of the proton network.
¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. The carbonyl carbon (C3) would appear at a characteristic downfield chemical shift (typically 190-220 ppm). The carbon atom bonded to the chlorine (C2) would also be shifted downfield compared to a similar, non-halogenated alkane.
2D NMR Techniques: Advanced two-dimensional NMR methodologies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. A COSY spectrum would map out all ¹H-¹H coupling relationships, confirming the sequence of protons in the heptanone chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Hypothetical ¹H NMR Data Table for this compound This table is a theoretical prediction based on general principles, not experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (C1) | ~1.1-1.3 | Doublet |
| CH (C2) | ~4.0-4.5 | Quartet |
| CH (C4) | ~2.7-3.0 | Multiplet |
| CH₂ (C5) | ~1.4-1.6 | Multiplet |
| CH₂ (C6) | ~1.2-1.4 | Multiplet |
| CH₃ (C7) | ~0.9 | Triplet |
Mass Spectrometry (MS) MethodologiesMass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Electron Ionization (EI-MS): This is a hard ionization technique that results in numerous fragment ions. The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (162.08 g/mol for C₈H₁₅³⁵Cl). A crucial feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org
Fragmentation Pattern: Key fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group). For this compound, α-cleavage could result in the loss of a propyl radical or a chloroisopropyl radical, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₅ClO).
Infrared (IR) Spectroscopy MethodologiesInfrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹, which is characteristic of an aliphatic ketone.
C-H Stretch: Absorption bands corresponding to the stretching of sp³ C-H bonds would be observed just below 3000 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of a carbon-chlorine bond.
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for separating the compound from impurities and for analyzing stereoisomers.
Gas Chromatography (GC) MethodologiesGas chromatography is a premier technique for separating and analyzing volatile compounds. It would be the method of choice for assessing the purity of a this compound sample.
Purity Analysis: A sample would be vaporized and passed through a capillary column (e.g., with a nonpolar or medium-polarity stationary phase like DB-5 or DB-17). The compound would elute at a specific retention time. The presence of multiple peaks would indicate impurities, and the area of the main peak relative to the total area would provide a quantitative measure of purity.
Isomeric Analysis: The compound this compound has two chiral centers (at C2 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). To separate these isomers, a chiral GC column would be necessary. Using a stationary phase containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative), it would be possible to achieve baseline separation of the different stereoisomers, allowing for the determination of the isomeric or enantiomeric purity of a synthesized sample. The GC would typically be coupled to a detector like a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (GC-MS) for simultaneous separation and identification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For ketones that lack a strong chromophore, analysis often involves derivatization to enhance UV detection, or the use of alternative detection methods like mass spectrometry (MS) or refractive index (RI) detection. A common strategy involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly conjugated hydrazones that are readily detectable by UV-Vis spectrophotometry.
Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach for its analysis. This methodology separates compounds based on their hydrophobicity. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
While specific application notes for this compound are not prevalent in published literature, a hypothetical RP-HPLC method can be constructed based on the analysis of similar aliphatic ketones.
Interactive Data Table: Hypothetical RP-HPLC Parameters
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water (Gradient) | Elutes the compound from the column by modifying polarity. |
| Gradient | 60% ACN to 95% ACN over 20 min | Ensures elution of the compound with good peak shape. |
| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. |
| Column Temperature | 30 °C | Ensures reproducibility of retention times. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Low UV wavelength for weak carbonyl absorbance or universal MS detection. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
As this compound possesses two chiral centers (at carbons 2 and 4), it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including ketones. phenomenex.comphenomenex.com For β-chloro-β-keto esters, a related class of compounds, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have been used successfully to determine enantiomeric excess. acs.org This suggests that a similar stationary phase would be a suitable starting point for developing a separation method for the stereoisomers of this compound.
The separation can be performed using normal-phase, polar organic, or reversed-phase modes, depending on the specific CSP and the solubility of the analyte. phenomenex.com Normal-phase, with mobile phases like hexane/isopropanol, often provides better selectivity for this type of compound.
Interactive Data Table: Proposed Chiral HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H or similar polysaccharide-based CSP | Proven effectiveness for separating enantiomers of related β-keto compounds. acs.org |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, offering good selectivity. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimizable to balance resolution and analysis time. sigmaaldrich.com |
| Column Temperature | 25 °C | Temperature can be varied to improve separation. |
| Detection | UV at 210-220 nm | Detection of the carbonyl chromophore. |
Crystallization and Recrystallization Techniques for Purification
Purification is a critical step following the synthesis of this compound to remove unreacted starting materials, by-products, and other impurities. While crystallization is a powerful purification technique for solid compounds, it is generally not applicable to aliphatic ketones like this compound, which are typically liquids at room temperature.
The primary methods reported for the purification of similar ketones and their precursors are based on their physical properties as liquids. These techniques include:
Liquid-Liquid Extraction: This method is used to separate the product from water-soluble impurities after the reaction work-up. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with water or brine. orgsyn.org For removing aldehyde impurities, a specific extraction using a sodium bisulfite solution can be employed, which forms a water-soluble adduct with aldehydes and reactive ketones. acs.orgyoutube.comacs.org
Drying: After extraction, the organic layer is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water.
Distillation: As a volatile liquid, fractional or short-path distillation under reduced pressure (vacuum distillation) is the most effective method for the final purification of this compound. orgsyn.org This separates the compound based on its boiling point from less volatile or more volatile impurities.
Interactive Data Table: Comparison of Purification Techniques
| Technique | Principle | Applicability to this compound |
| Crystallization | Separation of a pure solid from a solution based on solubility differences. | Not typically applicable as the compound is a liquid at ambient temperatures. |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases. | Essential for initial work-up to remove water-soluble impurities. orgsyn.org |
| Distillation (Vacuum) | Separation of liquids based on differences in boiling points at reduced pressure. | The primary and most effective method for final, high-purity purification. orgsyn.org |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry.
For X-ray crystallography to be applicable, the compound must be a solid from which a high-quality single crystal can be grown. As this compound is a liquid under standard conditions, its solid-state structure cannot be determined by this method.
To date, there are no reports in the scientific literature of the crystal structure of this compound. Analysis would require the preparation of a suitable solid derivative, a process that has not been described for this specific compound. Therefore, this analytical methodology is not currently applicable.
Theoretical and Computational Studies of 2 Chloro 4 Methyl 3 Heptanone
Quantum Chemical Calculations of Electronic Structure
Currently, there are no specific published studies available that detail the quantum chemical calculations of 2-chloro-4-methyl-3-heptanone's electronic structure. Such calculations would be instrumental in elucidating the molecule's fundamental chemical nature.
Molecular Orbital Analysis and Reactivity Prediction
A comprehensive molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This information is crucial for predicting the compound's reactivity, as the energies and shapes of these frontier orbitals govern its behavior in chemical reactions.
Charge Distribution and Bond Polarity Calculations
Detailed calculations of the charge distribution and bond polarities within the this compound molecule are not present in the current body of scientific literature. These calculations would provide insight into the molecule's electrostatic potential and the nature of its covalent bonds, particularly the influence of the chlorine atom and the carbonyl group.
Conformational Analysis and Energy Minima Determination
A formal conformational analysis to identify the stable conformers and determine their relative energy minima has not been published for this compound. This type of study is essential for understanding the three-dimensional shapes the molecule can adopt and their influence on its physical and chemical properties.
Computational Modeling of Reaction Mechanisms and Transition States
There is a notable absence of published research on the computational modeling of reaction mechanisms involving this compound. Such studies would be invaluable for identifying the transition states of its potential reactions and calculating the associated activation energies, thereby providing a deeper understanding of its chemical transformations.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, theoretical predictions of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies, and electronic absorption spectra) for this compound are not available in published literature. These predictions are vital for interpreting experimental data and confirming the molecule's structure.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics simulations for this compound have been reported. Such simulations would offer a powerful tool to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with other molecules, providing a more complete picture of its behavior in different environments.
Synthetic Utility and Derivatization of 2 Chloro 4 Methyl 3 Heptanone
2-Chloro-4-methyl-3-heptanone as a Building Block in Complex Organic Synthesis
α-Halo ketones are recognized as valuable building blocks in organic synthesis due to their dual reactivity. The electrophilic carbon bearing the halogen and the carbonyl carbon are both susceptible to nucleophilic attack, enabling a variety of chemical transformations. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic substitution. nih.gov
This compound can serve as a scaffold for the synthesis of numerous derivatives through nucleophilic substitution at the α-carbon. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the introduction of diverse functional groups, thereby creating a library of heptanone analogues with potentially varied chemical and biological properties.
Some potential transformations include:
Amination: Reaction with primary or secondary amines to yield α-amino ketones, which are important precursors for many biologically active molecules.
Thiolation: Reaction with thiols to produce α-thio ketones.
Azidation: Introduction of an azide group through reaction with sodium azide, providing a route to α-azido ketones, which can be further transformed into amines or participate in click chemistry.
Alkoxylation/Hydroxylation: Substitution with alkoxides or hydroxides to form α-alkoxy or α-hydroxy ketones.
The following table outlines some potential derivatization reactions of this compound.
Table 1: Potential Derivatization of this compound
| Nucleophile | Reagent Example | Product Class | Potential Product Name |
|---|---|---|---|
| Amine | Diethylamine | α-Amino ketone | 2-(Diethylamino)-4-methyl-3-heptanone |
| Thiol | Ethanethiol | α-Thio ketone | 2-(Ethylthio)-4-methyl-3-heptanone |
| Azide | Sodium azide | α-Azido ketone | 2-Azido-4-methyl-3-heptanone |
| Hydroxide (B78521) | Sodium hydroxide | α-Hydroxy ketone | 2-Hydroxy-4-methyl-3-heptanone |
| Cyanide | Sodium cyanide | α-Cyano ketone | 4-Methyl-3-oxo-2-heptanenitrile |
The derivatives obtained from the initial substitution reactions can undergo further transformations to yield more complex and functionalized molecules. For instance:
The ketone moiety of the derivatives can be reduced to a secondary alcohol, leading to the formation of functionalized amino alcohols, thioalcohols, and other bifunctional compounds.
The newly introduced functional groups can be manipulated. For example, an azide group can be reduced to a primary amine, or a nitrile group can be hydrolyzed to a carboxylic acid.
These multi-step synthetic sequences starting from this compound highlight its potential as a versatile starting material for accessing a broad range of functionalized organic molecules.
Participation in Cascade and Cycloaddition Reactions
Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are a powerful tool for the efficient construction of complex molecules. nih.gov α-Halo ketones like this compound are known to participate in such reactions, most notably the Favorskii rearrangement.
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives. wikipedia.orgalfa-chemistry.commychemblog.com In this reaction, the base abstracts an acidic proton from the α'-carbon (C4 in this case), leading to the formation of a cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) opens the cyclopropanone ring to form a more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product. wikipedia.orgmychemblog.com This rearrangement results in a skeletal reorganization and can be used to synthesize branched-chain carboxylic acids or, in the case of cyclic α-halo ketones, to achieve ring contraction. wikipedia.orgalfa-chemistry.com
While the participation of this compound in cycloaddition reactions such as the Diels-Alder reaction is not typical, its derivatives could potentially be used in such transformations. For example, conversion to an α,β-unsaturated ketone derivative could provide a dienophile for [4+2] cycloadditions.
Precursor to Structurally Diverse Molecular Scaffolds
The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and natural products. The reaction of α-halo ketones with binucleophilic reagents is a classic and effective method for the construction of five-membered aromatic heterocycles. nih.gov
Thiazole Synthesis: The Hantzsch thiazole synthesis involves the reaction of an α-halo ketone with a thioamide to produce a thiazole ring. chemhelpasap.comsynarchive.com For example, reacting this compound with thiourea (B124793) would be expected to yield a 2-aminothiazole derivative. chemhelpasap.com This reaction is typically high-yielding and straightforward to perform. chemhelpasap.com
Oxazole Synthesis: Similarly, oxazoles can be synthesized by reacting α-halo ketones with primary amides. pharmaguideline.com This method, a variation of the Robinson-Gabriel synthesis, provides a direct route to substituted oxazoles. pharmaguideline.com
Imidazole Synthesis: Imidazoles can be formed through the reaction of α-halo ketones with amidines.
Pyrrole Synthesis: The reaction of α-halo ketones with enamines or β-enaminones can lead to the formation of substituted pyrroles. nih.gov
The following table illustrates the potential of this compound as a precursor to various heterocyclic scaffolds.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reagent | Heterocyclic Product | Potential Product Name |
|---|---|---|
| Thiourea | 2-Aminothiazole | 4-(1-Methylbutyl)-5-methyl-2-aminothiazole |
| Benzamide | Oxazole | 4-(1-Methylbutyl)-5-methyl-2-phenyloxazole |
| Acetamidine | Imidazole | 4-(1-Methylbutyl)-2,5-dimethylimidazole |
| Ethyl 3-aminocrotonate | Pyrrole | Ethyl 2,5-dimethyl-4-(1-methylbutyl)-1H-pyrrole-3-carboxylate |
Potential in Catalyst or Ligand Development (e.g., organometallic species)
The derivatives of this compound, particularly those containing heteroatoms such as nitrogen, phosphorus, or sulfur, have the potential to serve as ligands in coordination chemistry. For instance, the α-amino ketones or α-thio ketones synthesized as described in section 7.1.1 could act as bidentate or monodentate ligands for various transition metals.
The carbonyl oxygen atom, in conjunction with a heteroatom introduced at the α-position, can form a stable five-membered chelate ring with a metal center. The steric and electronic properties of such ligands could be fine-tuned by modifying the substituents on the heptanone backbone and the heteroatom. These novel organometallic complexes could find applications in catalysis, for example, in asymmetric synthesis where chiral ligands are employed to induce enantioselectivity. While this remains a hypothetical application for this specific compound, the general principle of using functionalized ketones as ligand precursors is well-established in organometallic chemistry.
Future Research Directions and Unexplored Avenues for 2 Chloro 4 Methyl 3 Heptanone
Development of Novel and Sustainable Synthetic Routes
The synthesis of α-chloro ketones, including 2-chloro-4-methyl-3-heptanone, has traditionally relied on methods that can involve hazardous reagents or produce significant waste. mdpi.comnih.gov Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic protocols.
Key areas for future development include:
Direct Conversion from Alcohols: One promising avenue is the direct conversion of secondary alcohols into α-chloro ketones. A method utilizing trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent offers a scalable and mild solution, eliminating the need for isolating intermediate ketones. organic-chemistry.orgorganic-chemistry.org Further research could optimize this process for aliphatic ketones like this compound and explore alternative, even more environmentally benign, catalytic systems.
Diazomethane-Free Syntheses: Classic routes often involve the use of diazomethane (B1218177), which is both toxic and explosive. nih.gov Safer alternatives, such as the one-carbon chain extension of esters using dimethylsulfoxonium methylide followed by treatment with hydrogen chloride, provide a practical pathway to α-chloroketones. nih.gov Future work could focus on refining these methods to improve yields and broaden their applicability to a wider range of substrates.
Chemoselective Halogenation: Developing methods that offer high chemoselectivity is crucial to avoid side products like di-halogenated compounds. mdpi.comnih.gov For instance, the synthesis of α'-haloketones from Weinreb amides using halomethyllithium carbenoids demonstrates excellent control by preventing double addition of the reagent. organic-chemistry.org Research into new catalysts and reaction conditions that can selectively mono-chlorinate the α-position of ketones like 4-methyl-3-heptanone (B36217) is a significant goal.
The table below compares traditional and emerging sustainable synthetic approaches applicable to α-chloro ketones.
| Feature | Traditional Methods (e.g., Direct Halogenation with X₂) | Emerging Sustainable Methods |
| Starting Materials | Enolizable ketones, acyl chlorides | Alcohols, esters, Weinreb amides organic-chemistry.orgnih.govorganic-chemistry.org |
| Key Reagents | Br₂, Cl₂, Diazomethane | Trichloroisocyanuric acid (TCCA), Dimethylsulfoxonium methylide, Halomethyllithiums organic-chemistry.orgnih.govorganic-chemistry.org |
| Sustainability Concerns | Use of toxic/explosive reagents, formation of halogenated by-products, acidic waste streams mdpi.comnih.gov | Safer reagents, higher atom economy, reduced by-product formation, milder reaction conditions organic-chemistry.orgnih.gov |
| Selectivity | Can lead to α,α-dihalogenated and/or ring-halogenated by-products mdpi.comnih.gov | High chemoselectivity, preventing over-halogenation or side reactions organic-chemistry.org |
Exploration of New Reactivity Patterns and Selectivity Control
The bifunctional nature of this compound makes it a powerful precursor for constructing complex molecules, especially heterocycles. mdpi.comwikipedia.org Future research will likely focus on discovering new transformations and achieving greater control over reaction selectivity.
Asymmetric Synthesis: A major challenge is the stereoselective construction of chiral centers. The development of organocatalytic methods for the asymmetric α-halogenation of aldehydes and ketones is a significant area of advancement. nih.gov Applying these principles to create enantioenriched versions of this compound would open pathways to chiral molecules with fluorinated quaternary carbon centers via nucleophilic substitution. nih.gov
Precursors for Heterocycles: α-Halo ketones are well-established precursors to N-, S-, and O-heterocycles like thiazoles and pyrroles. mdpi.comwikipedia.org Future work could explore novel cycloaddition and domino reactions to access more complex and pharmacologically relevant heterocyclic scaffolds starting from this compound.
Control of Reaction Pathways: The presence of multiple reactive sites can lead to different products depending on the reaction conditions. researchgate.net Research aimed at selectively targeting either the carbonyl carbon or the α-carbon through catalyst design and reaction engineering will be crucial. For example, controlling the conditions of crossed aldol (B89426) reactions between α-halo ketones and aldehydes can lead to either halohydrins or oxiranes. wikipedia.org Fine-tuning these pathways for this compound could yield a diverse library of useful intermediates.
Advanced Computational Investigations for Prediction and Design
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound, accelerating the discovery of new reactions and catalysts.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms in detail. For halogenated compounds, these studies can elucidate the energetics of transition states, identify rate-limiting steps, and explain observed selectivities. Applying these methods to the reactions of this compound can provide a deeper understanding of its reactivity and guide the design of more efficient synthetic protocols.
Predicting Reactivity and Electronic Effects: Computational analysis can quantify how substituents affect reactivity. Studies on copper-catalyzed reactions, for example, have shown that electron-withdrawing groups on ketones can significantly lower reaction barriers. Such computational screening could predict the optimal reaction partners and conditions for this compound without extensive empirical experimentation.
Catalyst Design: In silico design of catalysts for specific transformations is a rapidly growing field. Computational studies can model the interaction between a substrate like this compound and a potential catalyst, predicting binding affinities and activation energies. This approach can guide the synthesis of novel organocatalysts or transition-metal complexes tailored for high selectivity and activity in reactions involving this α-chloro ketone.
Integration with Emerging Technologies (e.g., flow chemistry, automation)
The integration of modern technologies like flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the synthesis and application of this compound.
Flow Chemistry: Continuous flow processes offer superior heat and mass transfer, precise control over reaction time, and enhanced safety, especially when dealing with reactive intermediates. libretexts.org The synthesis of α-halo ketones has been successfully demonstrated in flow systems, allowing for the safe, on-demand generation of reagents and improved product yields. acs.org Applying flow chemistry to the synthesis of this compound could enable safer, more scalable, and highly reproducible production. Multi-step syntheses involving this compound could also be "telescoped" into a single continuous process, reducing purification steps and waste. libretexts.org
Automation and Self-Optimization: Automated synthesis platforms can perform numerous experiments to rapidly screen reaction conditions and optimize for factors like yield and purity. researchgate.net When combined with machine learning algorithms, these systems can autonomously explore a vast reaction space to identify optimal conditions far more efficiently than manual methods. nih.gov Such a high-throughput approach could be used to quickly develop optimal protocols for the synthesis of this compound or its subsequent transformations.
The table below outlines the advantages of integrating emerging technologies in the synthesis of α-chloro ketones.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, precise control of temperature and time, improved scalability, potential for multi-step telescoped reactions. libretexts.orgacs.org | Safer handling of halogenation reactions, increased yield and purity, potential for continuous production. |
| Automation | High-throughput experimentation, rapid optimization of reaction parameters (temperature, concentration, catalyst), reduced human error. researchgate.netsigmaaldrich.com | Accelerated discovery of optimal synthetic routes and reaction conditions for its use as a building block. |
| Machine Learning | Self-optimization of processes, identification of complex relationships between variables, prediction of reaction outcomes. nih.gov | Intelligent optimization of multi-variable synthetic pathways, leading to faster development of more efficient processes. |
Design of Novel Functional Materials Incorporating this compound Structural Motifs (focus on synthesis of materials)
The unique chemical structure of this compound makes it a candidate for incorporation into larger functional materials, particularly polymers. The key lies in its identity as an alkyl halide with an activating carbonyl group on the α-carbon.
Initiators for Controlled Radical Polymerization: One of the most promising avenues is the use of α-halo ketones as initiators for Atom Transfer Radical Polymerization (ATRP). acs.org ATRP is a powerful technique for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. sigmaaldrich.com The carbon-chlorine bond in this compound can be homolytically cleaved by a transition-metal complex (typically copper-based) to generate a radical that initiates polymerization. libretexts.orgacs.org Future research could involve using this compound to initiate the polymerization of various monomers (e.g., styrenes, acrylates), creating novel polymers where the ketone's structural motif is located at the chain end. This would impart specific chemical functionality to the resulting polymer, which could be used for further modification or to influence material properties.
Post-Polymerization Modification: Aliphatic polyketones, which feature a 1,4-dicarbonyl backbone, are themselves versatile platforms for creating functional materials. cambridge.org The reactivity of the ketone groups allows for post-polymerization modifications, such as the Paal-Knorr reaction to form N-substituted pyrrole rings along the polymer chain. cambridge.org While not a direct incorporation of the title compound, this demonstrates how ketone functionalities are used to build materials. Future research could explore the synthesis of monomers derived from this compound that could be copolymerized to create novel polyketones with tailored properties.
Building Blocks for Conductive Polymers and Organic Frameworks: Ketone-containing molecules are increasingly used as building blocks for functional organic materials like N-doped polyaromatic hydrocarbons (N-PAHs) and covalent organic frameworks (COFs). acs.orgnih.gov The reactivity of the carbonyl group is typically exploited in condensation reactions with amines to build larger, conjugated systems. acs.org The this compound motif could be incorporated into more complex building blocks, where the chloro-group allows for orthogonal functionalization (e.g., cross-coupling reactions) while the ketone group is used for framework assembly.
Q & A
Q. What are the standard analytical methods for characterizing 2-Chloro-4-methyl-3-heptanone in environmental or synthetic samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) with derivatization is a robust approach. For environmental samples, solid-phase extraction (SPE) using divinylbenzene-based cartridges followed by acetone elution and ethylation derivatization enhances detectability. GC/MS-SIM (selected ion monitoring) improves sensitivity for trace quantification. Internal standards, such as deuterated analogs, are critical for calibration . For synthetic samples, nuclear magnetic resonance (NMR) (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm functional groups (e.g., ketone and chloro-substituents). Mass spectral libraries (e.g., NIST) provide reference fragmentation patterns for validation .
Q. What synthetic routes are commonly employed for this compound?
Methodological Answer: A key route involves Claisen-Schmidt condensation :
React 4-methyl-3-heptanone with a chlorinating agent (e.g., sulfuryl chloride or Cl₂ under UV light) to introduce the chloro substituent.
Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-chlorination or ketone oxidation.
Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Alternative methods include Friedel-Crafts acylation of chlorinated precursors, though steric hindrance at the 3-position may require Lewis acid catalysts (e.g., AlCl₃) .
Q. How should this compound be stored to maintain stability in laboratory settings?
Methodological Answer: Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and oxidation. For long-term stability, avoid exposure to moisture by using desiccants. Periodic purity checks via HPLC or GC/MS are recommended, especially if the compound exhibits hygroscopic tendencies .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved in Claisen-Schmidt condensations?
Methodological Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Temperature Control : Maintain 40–60°C to balance kinetic efficiency and thermal decomposition risks.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track ketone chlorination progress and adjust reagent stoichiometry dynamically .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d) calculations to identify conformational discrepancies (e.g., rotameric equilibria).
- Dynamic Effects : Use variable-temperature NMR to detect signal splitting caused by hindered rotation around the carbonyl group.
- Stereoelectronic Analysis : Evaluate hyperconjugative interactions (e.g., σ→π* donation) that may alter chemical shifts unexpectedly. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What advanced extraction techniques are suitable for quantifying this compound in aqueous environmental samples?
Methodological Answer:
- Solid-Phase Microextraction (SPME) : Use polydimethylsiloxane/divinylbenzene fibers for headspace extraction, coupled with GC/MS-SIM.
- Derivatization : Enhance volatility via silylation (e.g., BSTFA) or ethylation (using diazoethane).
- Matrix Spike Recovery : Add isotopically labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) to correct for matrix interference. Validate with EPA Method 8270 guidelines for chlorinated organics .
Q. How can impurity profiles of this compound be characterized for pharmaceutical or agrochemical applications?
Methodological Answer:
- HPLC-UV/HRMS : Use C18 columns (3.5 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. High-resolution mass spectrometry (HRMS) identifies structural analogs (e.g., over-chlorinated byproducts).
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to simulate stability thresholds. Monitor degradation pathways (e.g., hydrolysis of the ketone group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
